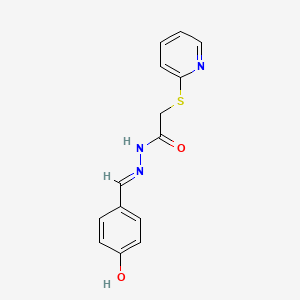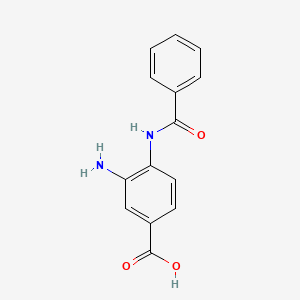
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as HPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HPTA belongs to the class of hydrazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties. HPTA has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood. However, it has been suggested that N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the replication of HCV and DENV by inhibiting viral RNA synthesis. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit bacterial growth by disrupting bacterial membrane integrity.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and reduce the levels of glutathione (GSH) in cancer cells, leading to apoptosis. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its diverse biological activities, making it a potential therapeutic agent for various diseases. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one of the limitations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its poor solubility in water, which can hinder its bioavailability and limit its effectiveness.
Orientations Futures
There are several future directions for N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide research. One potential direction is to investigate the synergistic effects of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with other chemotherapeutic agents in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide and its potential targets in cancer cells. Furthermore, the development of novel formulations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can provide valuable information for its clinical development as a therapeutic agent.
Méthodes De Synthèse
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can be synthesized using various methods, including the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of hydrazine hydrate and 4-hydroxybenzaldehyde. Another method involves the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of 4-hydroxybenzaldehyde and thiosemicarbazide. The synthesis of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide using these methods has been confirmed by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has shown significant potential as a therapeutic agent in various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, liver, and lung cancer. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to possess antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV). Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-4-11(5-7-12)9-16-17-13(19)10-20-14-3-1-2-8-15-14/h1-9,18H,10H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAVQHHFBCTRD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole](/img/structure/B6132192.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)